Abacavir 5'-phosphate

Übersicht

Beschreibung

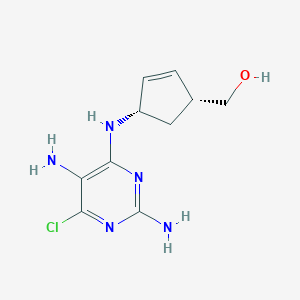

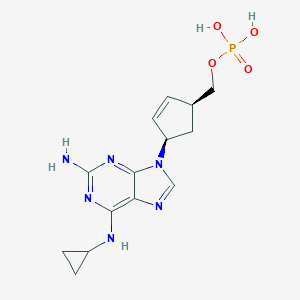

Abacavir 5’-phosphate is a metabolite of Abacavir, which is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . It is a member of 2,6-diaminopurines and an organic phosphate .

Synthesis Analysis

Abacavir is synthesized using a novel (+)-γ-lactamase as a catalyst. The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one (γ-lactam) are key chiral synthons in the synthesis of antiviral drugs such as carbovir and abacavir .

Molecular Structure Analysis

The molecular formula of Abacavir 5’-phosphate is C14H19N6O4P . It is a guanosine analogue . The IUPAC name is [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl dihydrogen phosphate .

Chemical Reactions Analysis

Abacavir is converted by cellular enzymes to the active metabolite carbovir triphosphate (CBV-TP), an analogue of deoxyguanosine-5’-triphosphate (dGTP) . The conversion involves several steps: Adenosine phosphotransferase adds the first phosphate to abacavir to generate abacavir monophosphate; A cytosolic deaminase removes an amine group to generate carbovir monophosphate; Cellular kinases add a second phosphate to generate carbovir diphosphate; Cellular kinases add a third phosphate to generate the active metabolite carbovir triphosphate .

Physical And Chemical Properties Analysis

The molecular weight of Abacavir 5’-phosphate is 366.31 g/mol .

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

Abacavir, a guanosine analogue HIV-1 reverse transcriptase inhibitor, demonstrates potent anti-HIV activity. A study highlighted its synergistic effect with mycophenolic acid, an inhibitor of inosine monophosphate dehydrogenase, in inhibiting HIV-1 replication in peripheral blood mononuclear cells and monocyte-derived macrophages. This combination showcased an unprecedented level of effectiveness compared to other antiretroviral combinations (Margolis et al., 1999).

Pharmacokinetics and Dynamics

The pharmacokinetics and dynamics of abacavir have been extensively studied. One study detailed the effects of abacavir on basilar arteries in rats, where it induced endothelium-dependent relaxation through activation of adenosine A2 receptors and subsequent release of nitric oxide, leading to the activation of the cyclic guanosine monophosphate/protein kinase G-dependent pathway in vascular smooth muscle cells (Li et al., 2015). Another study focused on the resistance profile of abacavir in HIV treatment, revealing how mutations at certain HIV reverse transcriptase codons influence its effectiveness (Harrigan et al., 2000).

Pharmacogenetics and Personalized Medicine

Significant strides have been made in the field of pharmacogenetics related to abacavir. Studies have shown a strong link between HLA-B57:01 allele and abacavir hypersensitivity reaction (HSR), leading to recommendations for routine HLA-B57:01 screening prior to treatment (Guo et al., 2013). This represents a prime example of integrating pharmacogenetic testing into clinical practice.

Metabolic Activation and Interactions

The metabolic activation of abacavir has been studied, particularly its oxidation process mediated by human liver cytosol and specific human alcohol dehydrogenase isozymes (Walsh et al., 2002). Another research area involves the electrochemical determination of abacavir, emphasizing its reduction process at the dropping mercury electrode, a significant step in understanding its interactions and activities at a molecular level (Doğan et al., 2008).

Safety And Hazards

Abacavir 5’-phosphate can be harmful if swallowed and can cause serious eye irritation . It is suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N6O4P/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-24-25(21,22)23/h1,4,7-10H,2-3,5-6H2,(H2,21,22,23)(H3,15,17,18,19)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBOXVWMECPEJS-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332856 | |

| Record name | Abacavir 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abacavir 5'-phosphate | |

CAS RN |

136470-77-4 | |

| Record name | Abacavir 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abacavir 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR 5'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6AN9D95R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

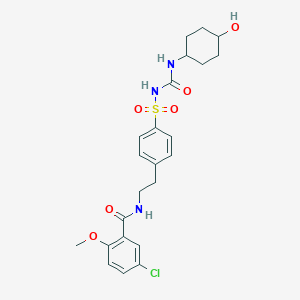

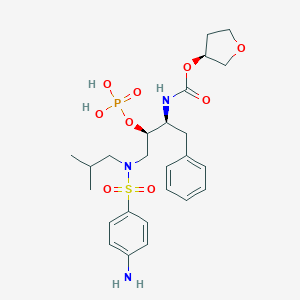

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

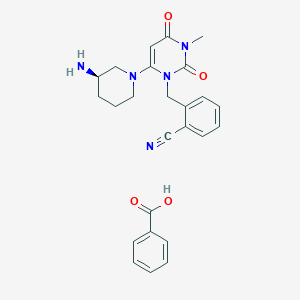

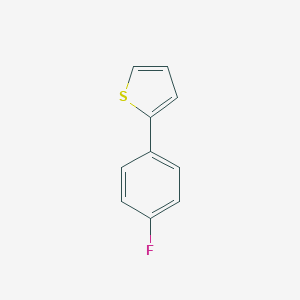

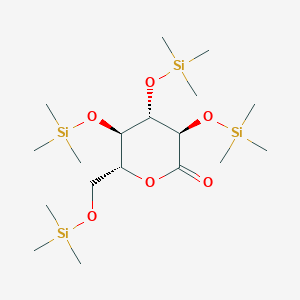

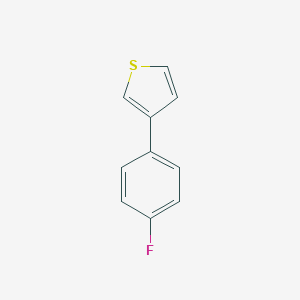

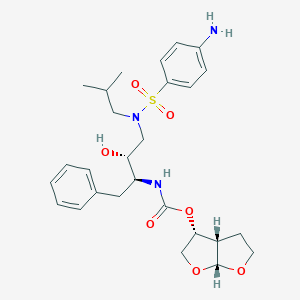

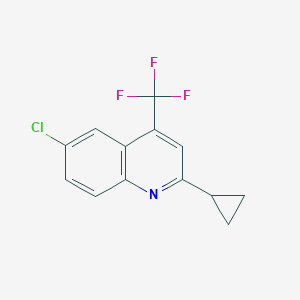

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.